molecular formula C24H27NO3 B1200902 Dioncophylline A

Dioncophylline A

Cat. No. B1200902
M. Wt: 377.5 g/mol
InChI Key: MXIZZLBQRBAZEX-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioncophylline A is an isoquinoline alkaloid that is the biaryl resulting from substitution of the hydrogen at the 7-position of (1R,3R)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol by a 4,5-dimethoxy-2-methylnaphthalen-1-yl group. It is a naphthylisoquinoline alkaloid isolated from the roots and stem barks of Triphyophyllum peltatum and exhibits antifungal, antimalarial, antineoplastic and molluscicidal activites. It has a role as an antimalarial, an antifungal agent, a molluscicide and a metabolite. It is an isoquinoline alkaloid, a member of methylnaphthalenes, a methoxynaphthalene, a member of isoquinolines and a biaryl.

Scientific Research Applications

Antifeedant and Growth Retarding Activity

Dioncophylline A has demonstrated significant antifeedant activity against larvae of the polyphagous herbivore Spodoptera littoralis. Studies have shown high mortality rates and growth reduction in larvae fed on a diet containing dioncophylline A. The alkaloid's effects include an increase in the larval period, reduced larval weight gain, and a decrease in the amount of diet consumed, indicating its potential as a natural pest control agent (Bringmann, Gramatzki, Grimm, & Proksch, 1992).

Larvicidal Activity Against Malaria Vectors

Dioncophylline A has shown promising larvicidal activity against the malaria vector Anopheles stephensi. The alkaloid's effectiveness is particularly notable in younger larval stages, with low LC50 values, suggesting its potential use in malaria control (François et al., 1996).

Structure-Activity Relationships

Investigations into the structure-activity relationships of dioncophylline A have indicated that certain modifications can enhance its growth-retarding effects on herbivorous insects. This research aids in understanding the functional groups critical for the alkaloid's bioactivity and paves the way for developing more effective insecticidal agents (Bringmann, Holenz, Wiesen, Nugroho, & Proksch, 1997).

Cytotoxicity Against Human Tumor Cell Lines

Research has also explored the cytotoxicity of dioncophylline A against various human tumor cell lines. This highlights the potential therapeutic applications of the alkaloid in cancer treatment (Hallock et al., 1995).

Antimalarial Activity

Dioncophylline A has demonstrated significant activity against the malaria parasite Plasmodium falciparum. Its effectiveness against both chloroquine-sensitive and resistant strains suggests its potential as a new antimalarial agent (François et al., 1997).

Molluscicidal Properties

The alkaloid has also been identified as a new structural type of molluscicidal compounds, indicating its potential application in controlling mollusk populations that are pests or vectors of disease (Bringmann, Holenz, Assi, Zhao, & Hostettmann, 1996).

properties

Product Name

Dioncophylline A

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C24H27NO3/c1-13-11-20(28-5)23-17(7-6-8-19(23)27-4)21(13)18-10-9-16-12-14(2)25-15(3)22(16)24(18)26/h6-11,14-15,25-26H,12H2,1-5H3/t14-,15-/m1/s1

InChI Key

MXIZZLBQRBAZEX-HUUCEWRRSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O

SMILES

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O

Canonical SMILES

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O

synonyms

dioncophylline A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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